molecular formula C26H21N5O4 B3441952 N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide

Cat. No.: B3441952
M. Wt: 467.5 g/mol
InChI Key: MGUWFOITWQBKSY-UHFFFAOYSA-N
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Description

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the acetamidophenyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include acetic anhydride, nitrobenzene, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications .

Scientific Research Applications

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetamidophenyl)sulfamoyl]phenylacetamide
  • 4-acetamidophenyl N-(2-methoxy-4-nitrophenyl)carbamate

Uniqueness

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-16(32)27-21-9-3-18(4-10-21)24-15-25(19-5-11-22(12-6-19)28-17(2)33)30-26(29-24)20-7-13-23(14-8-20)31(34)35/h3-15H,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFOITWQBKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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